molecular formula C10H11BrFNO B6612328 5-Bromo-2-fluoro-N-isopropylbenzamide CAS No. 853313-19-6

5-Bromo-2-fluoro-N-isopropylbenzamide

Cat. No. B6612328
CAS RN: 853313-19-6
M. Wt: 260.10 g/mol
InChI Key: FHAJFNAHKVSINF-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-isopropylbenzamide, also known as BIBF, is a synthetic compound that has been widely used in scientific research for its versatile biological and biochemical applications. It is a member of the benzamide family, which is a group of compounds with a benzene ring and an amide group. BIBF has been studied for its potential to act as an inhibitor of enzymes, proteins, and other biomolecules, as well as its ability to modulate physiological processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-isopropylbenzamide is not yet fully understood, but it is believed to act as an inhibitor of enzymes and proteins by binding to their active sites and blocking their activity. Additionally, it is believed to modulate physiological processes by interacting with specific receptors and/or proteins.
Biochemical and Physiological Effects
5-Bromo-2-fluoro-N-isopropylbenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of neurotransmitter release. Additionally, it has been shown to affect the expression of certain genes, as well as the activity of certain proteins. 5-Bromo-2-fluoro-N-isopropylbenzamide has also been studied for its potential to modulate physiological processes such as inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

5-Bromo-2-fluoro-N-isopropylbenzamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has a low toxicity profile, and is relatively stable. Additionally, its ability to interact with multiple enzymes and proteins makes it a versatile tool for scientific research. However, 5-Bromo-2-fluoro-N-isopropylbenzamide is not without its limitations. It is not particularly water-soluble and its effects are not always specific to the target enzyme or protein.

Future Directions

5-Bromo-2-fluoro-N-isopropylbenzamide has many potential future directions for research. These include further studies of its mechanism of action, its potential to modulate physiological processes, and its potential to act as an inhibitor of other enzymes and proteins. Additionally, further studies of its effects on gene expression and its potential to interact with specific receptors could provide new insights into the biological effects of 5-Bromo-2-fluoro-N-isopropylbenzamide. Finally, further studies of its potential to act as an inhibitor of drug targets could lead to the development of new therapeutic agents.

Synthesis Methods

5-Bromo-2-fluoro-N-isopropylbenzamide can be synthesized using a variety of methods, but the most common method is the reaction of 2-fluoroaniline with bromoacetyl isopropyl bromide in the presence of a base. This reaction produces a mixture of 5-bromo-2-fluoro-N-isopropylbenzamide and its isomer, 5-bromo-2-chloro-N-isopropylbenzamide. The reaction can be further purified by recrystallization or chromatography.

Scientific Research Applications

5-Bromo-2-fluoro-N-isopropylbenzamide has been studied for its potential to act as an inhibitor of enzymes, proteins, and other biomolecules, as well as its ability to modulate physiological processes. It has been used in a variety of scientific research applications, including cell-based assays, protein-protein interaction studies, and drug discovery. Additionally, 5-Bromo-2-fluoro-N-isopropylbenzamide has been studied for its potential to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

properties

IUPAC Name

5-bromo-2-fluoro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAJFNAHKVSINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-N-isopropylbenzamide

CAS RN

853313-19-6
Record name 5-BROMO-2-FLUORO-N-ISOPROPYLBENZAMIDE
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